molecular formula C10H8O3 B1214331 7-Methoxy-4H-chromen-4-one CAS No. 5751-52-0

7-Methoxy-4H-chromen-4-one

Cat. No.: B1214331
CAS No.: 5751-52-0
M. Wt: 176.17 g/mol
InChI Key: ZIPLCYUNFCYCCT-UHFFFAOYSA-N
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Description

7-Methoxychromone is a chemical compound with the molecular formula C10H10O3

Biochemical Analysis

Biochemical Properties

7-Methoxy-4H-chromen-4-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, and exhibits inhibitory activity against this enzyme . This interaction suggests that this compound may have potential as an antidiabetic agent by modulating glucose metabolism. Additionally, it has been shown to inhibit advanced glycation end products (AGEs) formation, which are associated with various chronic diseases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophages, which plays a role in inflammatory responses . This inhibition suggests potential anti-inflammatory properties of the compound. Furthermore, it has been observed to affect the expression of genes involved in oxidative stress and apoptosis, indicating its potential role in protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-glucosidase, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose . Additionally, this compound has been found to interact with reactive oxygen species (ROS) and inhibit their formation, which helps in reducing oxidative stress . These interactions at the molecular level contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its inhibitory activity against α-glucosidase and AGEs formation over extended periods . Its effects on cellular function may vary depending on the duration of exposure and concentration used in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, potential toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate and oxidative metabolism. The compound interacts with enzymes such as α-glucosidase and modulates their activity, affecting the breakdown of carbohydrates . Additionally, it influences the levels of metabolites involved in oxidative stress, such as ROS, by inhibiting their formation . These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and may interact with intracellular proteins that facilitate its distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in metabolic and signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . This localization is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methoxychromone can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form 2-methoxyacetophenone. This intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to yield 7-methoxychromone .

Industrial Production Methods

Industrial production of 7-methoxychromone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methoxychromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the chromone ring .

Properties

IUPAC Name

7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLCYUNFCYCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344943
Record name 7-Methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-52-0
Record name 7-Methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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